Ethyl 2-Chloro-4,6-dihydroxynicotinate
Overview
Description
Ethyl 2-Chloro-4,6-dihydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO4 and a molecular weight of 217.61 g/mol . It is a derivative of nicotinic acid and contains a chloro group and two hydroxyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Chloro-4,6-dihydroxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 2-chloro-4,6-dihydroxynicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-4,6-dihydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding acid, or it can participate in transesterification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include ketones, alcohols, and other oxidized or reduced derivatives.
Esterification and Hydrolysis: Products include the corresponding acids or different esters.
Scientific Research Applications
Ethyl 2-Chloro-4,6-dihydroxynicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules . The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-Dihydroxynicotinate: Lacks the chloro group but has similar hydroxyl groups and ester functionality.
Methyl 6-chloro-5-hydroxynicotinate: Contains a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-Chloro-4,6-dihydroxynicotinate is unique due to the presence of both chloro and hydroxyl groups on the nicotinate structure, which imparts distinct chemical reactivity and potential biological activities . This combination of functional groups makes it a valuable compound for various research applications and synthetic transformations .
Properties
IUPAC Name |
ethyl 2-chloro-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-2-14-8(13)6-4(11)3-5(12)10-7(6)9/h3H,2H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKYZWQQAAKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716373 | |
Record name | Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70180-38-0 | |
Record name | Ethyl 2-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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